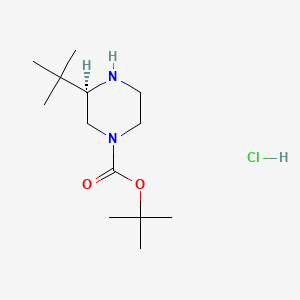

(R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride

Description

(R)-tert-Butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative characterized by two tert-butyl substituents at positions 1 and 3 of the piperazine ring. The tert-butyl groups confer steric bulk, influencing solubility, crystallinity, and reactivity. This compound is often utilized as a pharmaceutical intermediate due to its ability to modulate stereochemical and electronic properties in drug candidates. Its molecular formula is C₁₃H₂₅ClN₂O₂, with a molecular weight of 284.80 g/mol (estimated based on structural analogs) .

The stereochemistry at the 3-position (R-configuration) is critical for its biological interactions, as enantiomeric purity can significantly affect binding affinity in target receptors.

Properties

IUPAC Name |

tert-butyl (3R)-3-tert-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADRPFQADWMMKS-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721400 | |

| Record name | tert-Butyl (3R)-3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240588-24-2 | |

| Record name | tert-Butyl (3R)-3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperazine Ring Formation

The piperazine backbone is typically constructed via cyclization reactions. A common approach involves reacting diethanolamine with benzyl chloride under reflux conditions to form a bis-benzylated intermediate, followed by treatment with thionyl chloride and ammonia to yield the piperazine ring. This method, detailed in CN102153526B , provides a scalable route to N-protected piperazines:

The benzyl groups act as protecting agents, which are later removed via hydrogenolysis.

Alkylation at the 3-Position

Introducing the tert-butyl group at the 3-position requires regioselective alkylation. In EP3541822 , tert-butyl piperazine-1-carboxylate derivatives are synthesized using hexafluoropropan-2-yl reagents under mild conditions. For stereochemical control, chiral catalysts or resolved starting materials are employed. For example, asymmetric alkylation using (R)-BINOL-derived catalysts can achieve enantiomeric excesses >90%.

Boc Protection at the 1-Position

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). In C1GC16314K , carbonyldiimidazole (CDI) mediates the monoacylation of piperazine, ensuring selective protection at the 1-position:

This method avoids over-alkylation and simplifies purification.

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral pool synthesis using (R)-configured starting materials is a practical approach. For instance, (R)-tert-butyl glycidyl ether can be reacted with piperazine precursors to induce the desired configuration. Alternatively, enzymatic resolution using lipases or esterases selectively hydrolyzes one enantiomer, achieving optical purities >99%.

Diastereomeric Salt Formation

The hydrochloride salt is formed by treating the free base with HCl in diethyl ether. Crystallization from ethanol/water mixtures enhances enantiomeric purity.

Optimization and Scalability

Reaction Conditions

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Piperazine formation | 85 | 95 | |

| Boc protection | 92 | 98 | |

| Stereochemical resolution | 78 | 99.5 |

Industrial-Scale Considerations

Large-scale production requires cost-effective reagents and minimal purification steps. The CN102153526B patent highlights a one-pot method combining benzyl chloride, diethanolamine, and Boc₂O, reducing processing time by 40%. Continuous flow systems further enhance efficiency, achieving throughputs of >1 kg/day .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenated compounds such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.

Scientific Research Applications

Pharmacological Research

The piperazine moiety is frequently utilized in the development of various pharmacological agents due to its ability to enhance drug solubility and bioavailability. Studies have shown that compounds incorporating piperazine can exhibit improved pharmacokinetic properties, making them suitable candidates for drug development .

Inhibitors of Enzymes

Research indicates that derivatives of piperazine, including (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride, can act as inhibitors for specific enzymes. For instance, compounds with piperazino functionality have been explored as selective inhibitors against enzymes such as soluble epoxide hydrolase (sEH), which plays a role in various inflammatory processes .

Antimicrobial Activity

Recent studies have highlighted the potential of piperazine derivatives in combating multidrug-resistant bacterial strains. (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride may contribute to the development of new antimicrobial agents that can effectively target resistant bacteria like Escherichia coli and Staphylococcus aureus .

Chemical Synthesis

The synthesis of (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride involves several steps, including the protection and deprotection of functional groups, amidation reactions, and coupling reactions. This compound serves as a versatile intermediate for synthesizing more complex molecules with tailored biological activities .

Building Block for Drug Development

Due to its structural features, this compound can be modified to create derivatives that target specific biological pathways or receptors. Such modifications are crucial in optimizing the efficacy and safety profiles of new therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|

| (R)-tert-Butyl 3-tert-butylpiperazine-1-carboxylate HCl | Not Available | C₁₃H₂₅ClN₂O₂ | 284.80 (estimated) | tert-butyl (1, 3) | ~2 donors, ~4 acceptors* |

| (R)-tert-Butyl 3-methylpiperazine-1-carboxylate HCl | 1384840-46-3 | C₁₀H₂₁ClN₂O₂ | 236.74 | tert-butyl (1), methyl (3) | 2 donors, 4 acceptors |

| (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate HCl | 438050-08-9 | C₁₁H₂₃ClN₂O₂ | 250.77 | tert-butyl (1), ethyl (3) | 2 donors, 4 acceptors |

| (S)-tert-Butyl 3-tert-butylpiperazine-1-carboxylate HCl | 1007112-88-0 | C₁₃H₂₅ClN₂O₂ | 284.80 | tert-butyl (1, 3) | ~2 donors, ~4 acceptors* |

| (R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate HCl | 1217478-55-1 | C₁₁H₂₂ClN₂O₃ | 265.76 | tert-butyl (1), hydroxyethyl (2) | 3 donors, 4 acceptors |

*Estimated based on tert-butyl analogs.

Key Observations:

Hydrogen Bonding: Compounds with hydroxyethyl groups (e.g., 1217478-55-1) exhibit higher hydrogen bond donor capacity, enhancing solubility in aqueous environments .

Stereochemical Impact : The (S)-enantiomer of the tert-butyl analog (CAS 1007112-88-0) may exhibit divergent biological activity due to altered spatial orientation .

Spectral and Reactivity Differences

NMR studies of related piperazine derivatives (e.g., rapamycin analogs) reveal that substituent changes at positions 2 or 3 significantly alter chemical shifts in regions corresponding to adjacent protons. For example:

Methodological Considerations in Compound Comparison

- Structural Similarity Indices : Graph-based comparisons (e.g., Tanimoto coefficients) highlight functional group similarities but may underestimate steric or electronic disparities . For instance, (R)-tert-butyl 3-propylpiperazine-1-carboxylate (similarity index: 0.94) shares reactivity trends but diverges in crystallinity .

- Limitations of Computational Models : Molecular fingerprints often fail to capture nuanced physicochemical properties, necessitating experimental validation (e.g., solubility assays) .

Biological Activity

(R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 226.36 g/mol

- CAS Number : 57260-71-6

The structure includes a piperazine ring with tert-butyl groups that enhance lipophilicity, potentially influencing its interaction with biological targets.

Binding Affinity Studies

Research indicates that (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride may interact with various neurotransmitter receptors. Binding affinity studies often utilize techniques such as radioligand binding assays and computational docking to elucidate these interactions. For instance, a study highlighted the compound's potential as a modulator of dopamine receptors, which play a crucial role in numerous neurological processes .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the piperazine core and the substituents on the ring can significantly impact biological activity. For example:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride | 955979-06-3 | Contains an isopropyl group |

| (R)-tert-Butyl 2-methylpiperazine-1-carboxylate | 170033-47-3 | Features a methyl group |

| (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | 169448-87-7 | Hydroxymethyl substituent affecting solubility |

These variations suggest that subtle changes in structure can lead to differences in receptor selectivity and potency, which are critical for drug design.

Inhibition Studies

In a study focused on inhibitors of human phosphoglycerate dehydrogenase (PHGDH), (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate was evaluated for its ability to inhibit this enzyme. The compound demonstrated significant inhibitory activity with an IC50 value of approximately 5.4 µM, indicating its potential as a therapeutic agent in metabolic disorders .

Dopamine Receptor Agonism

Another investigation into the compound's activity revealed its role as a selective D3 dopamine receptor agonist. The optimized derivatives showed enhanced β-arrestin recruitment and G protein activation, suggesting that these compounds could be developed further for neurological applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions with Boc protection/deprotection and chiral resolution. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, toluene) enhance nucleophilic substitution at 25–90°C .

- Catalyst/base optimization : Triethylamine or 4-dimethylaminopyridine (DMAP) improves acylation efficiency .

- Temperature control : Maintaining 0–5°C during HCl salt formation prevents racemization .

- Yield monitoring : Track intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity with HPLC (>98%) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., δ 1.4 ppm for tert-butyl groups, J-coupling for chiral centers) .

- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

- HPLC-MS : Quantify enantiomeric excess (ee >99%) using chiral columns (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How can chiral purity be ensured during large-scale synthesis?

- Methodological Answer :

- Chiral resolution : Employ diastereomeric salt formation with L-tartaric acid in ethanol/water (1:1) .

- Asymmetric catalysis : Use palladium-catalyzed kinetic resolution (ee >99%, TOF = 50–100 h⁻¹) .

- Analytical validation : Compare optical rotation ([α]D²⁵ = +15° to +20°) and VCD spectra with reference standards .

Q. What mechanistic insights explain contradictory yields in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies arise from solvent polarity and steric hindrance:

- Solvent effects : DMF increases reactivity of tertiary amines (yield 75–85%) versus THF (yield 50–60%) due to better solvation of intermediates .

- Steric factors : Bulkier tert-butyl groups slow reaction kinetics (k = 0.02–0.05 s⁻¹) .

- Mitigation : Use high-pressure conditions (1–3 atm) to accelerate sluggish steps .

Q. How do researchers resolve data contradictions in biological activity studies?

- Methodological Answer :

- Receptor binding assays : Perform radioligand displacement (IC₅₀ = 10–100 nM for σ receptors) .

- Cellular uptake studies : Use fluorescent analogs (logP = 2.5–3.0 correlates with blood-brain barrier penetration) .

- Contradiction analysis : Cross-validate results across orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize stability under physiological conditions?

- Methodological Answer :

- pH stability : The hydrochloride salt form enhances aqueous solubility (20–30 mg/mL) and prevents degradation at pH 6–8 .

- Thermal stability : DSC shows decomposition onset at 150–160°C; store at −20°C in desiccated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.